molecular formula C11H13NO2 B2370812 (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide CAS No. 866150-30-3

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide

Cat. No.: B2370812
CAS No.: 866150-30-3
M. Wt: 191.23
InChI Key: AODSDUZLHJEBGB-BQYQJAHWSA-N
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Description

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide is an organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a phenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide typically involves the reaction of N-methyl-3-phenyl-2-propenamide with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The carbonyl group in the propenamide backbone can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major products include (E)-N-(formyl)-N-methyl-3-phenyl-2-propenamide or (E)-N-(carboxyl)-N-methyl-3-phenyl-2-propenamide.

    Reduction: The major product is (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenol.

    Substitution: The major products depend on the substituent introduced, such as (E)-N-(hydroxymethyl)-N-methyl-3-(bromophenyl)-2-propenamide.

Scientific Research Applications

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and for its biological activity.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenol
  • (E)-N-(formyl)-N-methyl-3-phenyl-2-propenamide
  • (E)-N-(carboxyl)-N-methyl-3-phenyl-2-propenamide

Uniqueness

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and biological activity This compound can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

(E)-N-(hydroxymethyl)-N-methyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(9-13)11(14)8-7-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSDUZLHJEBGB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CO)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CO)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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